molecular formula C10H11N3O B1461081 4-Methoxy-1H-indole-3-carboximidamide CAS No. 889944-24-5

4-Methoxy-1H-indole-3-carboximidamide

Cat. No. B1461081
CAS RN: 889944-24-5
M. Wt: 189.21 g/mol
InChI Key: XRCWEUDBIBFWFU-UHFFFAOYSA-N
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Description

4-Methoxy-1H-indole-3-carboximidamide is a chemical compound with the empirical formula C10H11N3O . It has a molecular weight of 189.21 .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-1H-indole-3-carboximidamide can be represented by the SMILES string COC1=C2C(C(N)=N)=CNC2=CC=C1 . This indicates that the molecule contains a methoxy group (OCH3) attached to an indole ring, which is further substituted with a carboximidamide group.

Scientific Research Applications

Medicinal Chemistry: Drug Design and Synthesis

4-Methoxy-1H-indole-3-carboximidamide: is a valuable scaffold in medicinal chemistry due to its indole core, which is a common structure in many natural and synthetic molecules with significant biological activity . Its modification and incorporation into drug design can lead to the development of new therapeutic agents, particularly in the realm of cancer treatment, Alzheimer’s disease, and cardiovascular disorders.

Biological Activity: Antiviral Research

Indole derivatives have shown promise in antiviral research. The structural modification of indole compounds, such as 4-Methoxy-1H-indole-3-carboximidamide , could lead to the discovery of potent antiviral agents . This is particularly relevant in the study of viruses like hepatitis C, where specific indole derivatives have demonstrated inhibitory effects.

Pharmacology: Neuroprotective Agents

The indole moiety is known to possess neuroprotective properties. Research into 4-Methoxy-1H-indole-3-carboximidamide could uncover new neuroprotective drugs that may be beneficial in treating neurodegenerative diseases like Parkinson’s and Alzheimer’s .

Biochemistry: Enzyme Inhibition

Indole derivatives can act as enzyme inhibitors, which is crucial for regulating metabolic pathways4-Methoxy-1H-indole-3-carboximidamide could be studied for its potential to inhibit specific enzymes, thereby controlling diseases associated with enzyme malfunction .

Material Science: Organic Electronic Materials

The electronic properties of indole derivatives make them suitable for use in organic electronic materials4-Methoxy-1H-indole-3-carboximidamide could be utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells .

Coordination Chemistry: Metal Complexes

Indole-containing metal complexes have medicinal applications. The synthesis of metal complexes using 4-Methoxy-1H-indole-3-carboximidamide as a ligand can lead to the creation of compounds with enhanced biological activity, useful in areas such as cancer therapy .

Safety and Hazards

While specific safety and hazard information for 4-Methoxy-1H-indole-3-carboximidamide is not available, it’s important to handle all chemical compounds with care, following appropriate safety protocols. It’s classified as a non-combustible, acute toxic Cat.3 / toxic hazardous material or hazardous material causing chronic effects .

properties

IUPAC Name

4-methoxy-1H-indole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-14-8-4-2-3-7-9(8)6(5-13-7)10(11)12/h2-5,13H,1H3,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCWEUDBIBFWFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=CN2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672938
Record name 1-(4-Methoxy-3H-indol-3-ylidene)methanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-1H-indole-3-carboximidamide

CAS RN

889944-24-5
Record name 1-(4-Methoxy-3H-indol-3-ylidene)methanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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